4-Nitrophenyl (dichloromethyl)phenylphosphinate
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Overview
Description
4-Nitrophenyl (dichloromethyl)phenylphosphinate is an organophosphorus compound with the molecular formula C13H10Cl2NO4P It is characterized by the presence of a nitrophenyl group, a dichloromethyl group, and a phenylphosphinate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Nitrophenyl (dichloromethyl)phenylphosphinate typically involves the reaction of 4-nitrophenol with dichloromethyl phenylphosphinate under controlled conditions . The reaction is usually carried out in an organic solvent such as dichloromethane, with the presence of a base like triethylamine to facilitate the reaction.
Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, ensuring proper handling of reagents and optimization of reaction conditions to achieve high yields and purity.
Chemical Reactions Analysis
Types of Reactions: 4-Nitrophenyl (dichloromethyl)phenylphosphinate can undergo various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amino group under suitable conditions.
Substitution: The dichloromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Common reducing agents include hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Nucleophiles like amines or thiols can be used in the presence of a base.
Major Products Formed:
Oxidation: Formation of nitro derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted phosphinates.
Scientific Research Applications
4-Nitrophenyl (dichloromethyl)phenylphosphinate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for other organophosphorus compounds.
Biology: Potential use in studying enzyme mechanisms and as a probe for biochemical assays.
Medicine: Investigated for its potential as a pharmacological agent due to its unique chemical properties.
Industry: Utilized in the development of new materials and as a catalyst in various chemical processes
Mechanism of Action
The mechanism of action of 4-Nitrophenyl (dichloromethyl)phenylphosphinate involves its interaction with molecular targets such as enzymes and receptors. The nitrophenyl group can act as an electron-withdrawing group, influencing the reactivity of the compound. The dichloromethyl group can participate in nucleophilic substitution reactions, while the phenylphosphinate moiety can interact with various biological molecules .
Comparison with Similar Compounds
4-Nitrophenol: A phenolic compound with a nitro group at the para position.
4-Nitrophenyl phosphate: Used as a substrate in biochemical assays.
4-Nitrophenyl acetate: Utilized in enzymatic studies.
Properties
CAS No. |
81344-27-6 |
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Molecular Formula |
C13H10Cl2NO4P |
Molecular Weight |
346.10 g/mol |
IUPAC Name |
1-[dichloromethyl(phenyl)phosphoryl]oxy-4-nitrobenzene |
InChI |
InChI=1S/C13H10Cl2NO4P/c14-13(15)21(19,12-4-2-1-3-5-12)20-11-8-6-10(7-9-11)16(17)18/h1-9,13H |
InChI Key |
YYQMYIFXSUBLKD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)P(=O)(C(Cl)Cl)OC2=CC=C(C=C2)[N+](=O)[O-] |
Origin of Product |
United States |
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